molecular formula C25H29NO B5466704 3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide CAS No. 313493-42-4

3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide

Cat. No.: B5466704
CAS No.: 313493-42-4
M. Wt: 359.5 g/mol
InChI Key: OVMWRDAOBVYYQK-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the benzene ring, and a naphthalen-1-yl group attached to the nitrogen atom of the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-di-tert-butylbenzoic acid and naphthalen-1-amine as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 3,5-di-tert-butylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with naphthalen-1-amine to form the amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-N-(naphthalen-2-yl)benzamide: Similar structure but with the naphthalen-2-yl group.

    3,5-di-tert-butyl-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of the naphthalen-1-yl group.

Uniqueness

3,5-di-tert-butyl-N-(naphthalen-1-yl)benzamide is unique due to the specific positioning of the tert-butyl groups and the naphthalen-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

3,5-Di-tert-butyl-N-(naphthalen-1-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene moiety linked to a benzamide structure with tert-butyl groups at the 3 and 5 positions. The presence of these bulky groups is hypothesized to influence its biological interactions by enhancing lipophilicity and steric effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, leading to alterations in their activity. Key pathways affected include:

  • Signal Transduction : The compound may modulate signaling pathways that are critical for cellular responses.
  • Gene Expression : It can influence the transcriptional activity of certain genes involved in cell proliferation and apoptosis.
  • Metabolic Regulation : The compound might affect metabolic pathways, thereby influencing energy homeostasis within cells.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µM)Reference
MDA-MB-2310.4
HT-290.8
SUIT-2>5

These results indicate that this compound exhibits selective cytotoxicity, particularly against breast cancer cells.

The compound's mechanism in cancer cells involves:

  • Induction of apoptosis through mitochondrial pathways.
  • Inhibition of cell cycle progression, particularly at the G1/S checkpoint.
  • Modulation of reactive oxygen species (ROS) levels, leading to oxidative stress in cancer cells.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Variations in the naphthalene or benzamide portions can lead to different pharmacological profiles. Studies have shown that:

  • Substituents on the naphthalene ring : Electron-donating groups tend to increase activity, while electron-withdrawing groups decrease it.
  • Alkyl chain length and branching : The presence of bulky tert-butyl groups enhances lipophilicity and potentially improves membrane permeability.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various benzamide derivatives, including this compound, against multiple cancer cell lines using MTT assays. The results indicated that this compound was more potent than standard chemotherapeutics like cisplatin in certain contexts .
  • In Vivo Studies : Preliminary in vivo assessments showed promising results regarding tumor growth inhibition in animal models, suggesting potential for further development as an anticancer agent .

Properties

IUPAC Name

3,5-ditert-butyl-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO/c1-24(2,3)19-14-18(15-20(16-19)25(4,5)6)23(27)26-22-13-9-11-17-10-7-8-12-21(17)22/h7-16H,1-6H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMWRDAOBVYYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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